2,6-Diphenylbenzo[1,2-b:4,5-b']difuran
Overview
Description
“2,6-Diphenylbenzo[1,2-b:4,5-b’]difuran” is a chemical compound with the molecular formula C22H14O2 . It is a solid at 20°C and has a molecular weight of 310.345 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, geometrical isomers of a set of new ferrocene-benzo [1,2-b:4,5-b′]difuran-2,6- (3H,7H)-dione dyads were synthesized . Another study reported the efficient preparation of 3,7-Diiodo-2,6-di (thiophen-2-yl)benzo [1,2-b:4,5-b′]difurans by an iodine-promoted double cyclization .Molecular Structure Analysis
The molecule contains a total of 42 bonds, including 28 non-H bonds, 26 multiple bonds, 2 rotatable bonds, 26 aromatic bonds, 2 five-membered rings, 3 six-membered rings, 2 nine-membered rings, 1 twelve-membered ring, and 2 Furanes .Chemical Reactions Analysis
The compound has been used as an organic semiconductor for field-effect transistors . It has also been used in the synthesis of new conjugated polymers .Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm3, a boiling point of 498.2±40.0 °C at 760 mmHg, and a melting point of 345°C (lit.) . Its exact mass is 310.099365 and it has a LogP of 6.94 .Scientific Research Applications
Optical Properties and Materials Science
- Donor-acceptor molecules like 2,7-diphenylbenzo[1,2-b:4,3-b']difuran-4,5-dicarbonitrile demonstrate distinct nonlinear optical properties. These properties are influenced by the molecular packing and self-assembly behaviors, highlighting the significance of the transition dipole moment in constructing low-dimensional materials with efficient nonlinear optical characteristics (Luo et al., 2017).
Organic Semiconductors
- 2,6-Diphenylbenzo[1,2-b:4,5-b']dichalcogenophenes, including thiophene, selenophene, and tellurophene analogues, act as effective p-type semiconductors. The selenophene analogue, in particular, exhibits high field-effect transistor (FET) mobility, indicating its potential in organic semiconductor applications (Takimiya et al., 2004).
Antibacterial and Antimycobacterial Activities
- Novel benzodifuran-based derivatives exhibit notable antibacterial activity against various strains, including Bacillus subtilis and Pseudomonas aeruginosa, as well as antimycobacterial activity against Mycobacterium bovis. This indicates a potential application in developing new antibacterial and antimycobacterial agents (Baba et al., 2018).
Photocyclization and Photo-Fries Rearrangement
- A synthetic route using photocyclization and photo-Fries rearrangement reactions has been developed for 2,6-dialkyl-3,7-diphenylbenzo[1,2-b:4,5-b']difurans. This process offers a novel approach for creating compounds that might be useful in various chemical and pharmaceutical applications (Park et al., 2004).
Antimicrobial Activity
- Certain benzodifuran derivatives have been synthesized and shown to possess antimicrobial activities, indicating their potential use in the development of new antimicrobial drugs (Reddy et al., 2001).
Optoelectronic Applications
- Aryl-vinyl benzo[1,2-b:4,5-b']difuran derivatives synthesized for optoelectronic applications exhibit UV-Vis fluorescence, with quantum yields varying significantly. These compounds could be used in organic light-emitting devices (OLEDs) (Bosiak et al., 2012).
Electrochemical and Photophysical Studies
- Ladder-type heteroacenes containing dibenzo[d,d']benzo[1,2-b:4,5-b']difuran have been synthesized. Their photophysical and electrochemical studies indicate lower HOMO energy levels and larger band gaps than corresponding hydrocarbon acenes, making them suitable for various electronic applications (Kawaguchi et al., 2007).
Organic Light-Emitting Diodes (OLEDs)
- The compound 3,7-bis[4-(N-carbazolyl)-phenyl]-2,6-diphenylbenzo[1,2-b:4,5-b']difuran (CZBDF) has been designed as an ambipolar material for OLEDs. It exhibits high thermal stability and balanced hole and electron mobilities, making it a promising candidate for full-color organic light-emitting diodes (Mitsui et al., 2012).
Safety And Hazards
While specific safety and hazard information for this compound is not available in the search results, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Future Directions
properties
IUPAC Name |
2,6-diphenylfuro[2,3-f][1]benzofuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14O2/c1-3-7-15(8-4-1)19-11-17-13-22-18(14-21(17)23-19)12-20(24-22)16-9-5-2-6-10-16/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDHGBWBEBOMJCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC4=C(C=C(O4)C5=CC=CC=C5)C=C3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Diphenylbenzo[1,2-b:4,5-b']difuran |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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